ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90
Overview
Description
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 is a chiral ester compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE typically involves the esterification of (S)-2-hydroxypropionic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of chiral drugs and other therapeutic agents.
Mechanism of Action
The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
L (-)-Methanesulfonylethyllactate: Similar in structure but differs in the position of the methanesulfonyl group.
ETHYL 5-((METHYLSULFONYL)OXY)-4-OXOBICYCLO[5.1.1]NONANE-3-CARBOXYLATE: Another ester with a methanesulfonyl group but with a different core structure.
Uniqueness
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE is unique due to its specific chiral configuration and the presence of both ester and methanesulfonyl functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high stereochemical purity .
Properties
IUPAC Name |
ethyl 2-methylsulfonyloxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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